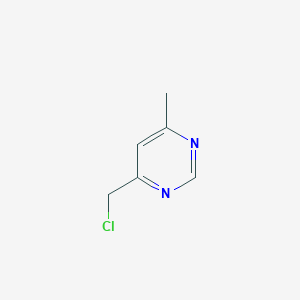

4-(Chloromethyl)-6-methylpyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)-6-methylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-5-2-6(3-7)9-4-8-5/h2,4H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZENUHPFDNKJML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(Chloromethyl)-6-methylpyrimidine CAS 98198-62-0 properties

This technical guide provides an in-depth analysis of 4-(Chloromethyl)-6-methylpyrimidine (CAS 98198-62-0) , a critical heterocyclic building block used in the synthesis of agrochemicals and pharmaceutical candidates.

The Electrophilic Pyrimidine Scaffold for Divergent Synthesis

Molecular Weight: 142.59 g/molExecutive Summary

This compound represents a specialized class of "benzylic-like" electrophiles within heterocyclic chemistry. Unlike chloropyrimidines where the halogen is attached directly to the aromatic ring (reacting via

Physicochemical Profile

The following data aggregates experimental observations and high-fidelity predicted values for the free base and its common hydrochloride salt.

| Property | Value / Description | Note |

| Appearance | Off-white low-melting solid or viscous oil | Free base tends to oil; HCl salt is a stable solid. |

| Melting Point | 40–45 °C (Free Base) / >150 °C (HCl Salt) | Free base MP is purity-dependent. |

| Boiling Point | ~220 °C (Predicted at 760 mmHg) | Decomposes before boiling at atm pressure. |

| Solubility | DCM, Chloroform, DMSO, Methanol | Hydrolyzes slowly in water/protic solvents. |

| pKa | ~2.5 (Pyrimidine N) | Electron-withdrawing Cl reduces basicity. |

| Stability | Moisture Sensitive | Hydrolyzes to (6-methylpyrimidin-4-yl)methanol. |

Critical Handling Note: This compound is a lachrymator and a potent alkylating agent. It mimics the reactivity of benzyl chloride but with higher nitrogen-induced electrophilicity.

Synthetic Routes & Production

The synthesis of CAS 98198-62-0 is approached via two primary pathways: Radical Halogenation (Industrial) and Dehydroxychlorination (Laboratory High-Fidelity).

Pathway A: Radical Chlorination (Industrial)

Direct chlorination of 4,6-dimethylpyrimidine using N-chlorosuccinimide (NCS) or chlorine gas.

-

Pros: Cheap starting materials.[1]

-

Cons: Poor selectivity. Often yields mixtures of mono-, di-, and tri-chlorinated products requiring difficult fractional distillation.

Pathway B: Dehydroxychlorination (Preferred Lab Protocol)

Conversion of (6-methylpyrimidin-4-yl)methanol using thionyl chloride (

-

Pros: High regioselectivity, cleaner impurity profile.

-

Mechanism: Formation of an alkyl chlorosulfite intermediate followed by

substitution.

Experimental Protocol: Pathway B (Standardized)

-

Reagents: (6-methylpyrimidin-4-yl)methanol (1.0 eq), Thionyl Chloride (1.5 eq), DCM (Solvent), DMF (Cat.).

-

Setup: Flame-dried RBF under

atmosphere. -

Addition: Dissolve alcohol in DCM. Cool to 0°C. Add

dropwise over 30 mins. -

Reaction: Allow to warm to RT; reflux for 2 hours. Monitor by TLC (Product

> Starting Material). -

Workup: Evaporate volatiles in vacuo. Neutralize carefully with sat.

(cold) if free base is desired, or isolate as HCl salt directly.

Visualization: Synthetic Workflow

Figure 1: Comparison of synthetic routes. The ionic route (bottom) is preferred for drug discovery due to higher purity.

Reactivity & Mechanistic Insight

The 4-chloromethyl group is "activated" by the electron-deficient pyrimidine ring. The ring nitrogens pull electron density via induction (-I effect) and resonance, making the methylene carbon highly susceptible to nucleophilic attack.

The "Electrophilic Warhead" Concept

Unlike phenyl rings where a benzyl chloride is moderately reactive, the pyrimidine ring makes this moiety significantly more electrophilic.

Key Reactions:

-

Amination (

): Reacts with primary/secondary amines to form secondary/tertiary amines.-

Application: Synthesis of kinase inhibitor cores.

-

-

Etherification (Williamson): Reacts with alkoxides/phenoxides.

-

Application: Agrochemical ether linkages.

-

-

Thioalkylation: Reacts with thiols/mercaptans.

-

Application: Introduction of metabolic handles.

-

Visualization: Divergent Library Generation

Figure 2: Divergent synthesis capabilities. The chloride acts as a leaving group to install various pharmacophores.

Application in Drug Design

This scaffold is frequently cited in patent literature for EGFR and JAK kinase inhibitors. The 6-methyl group provides a hydrophobic contact point within the ATP-binding pocket of enzymes, while the 4-position substitution directs the molecule toward the solvent front or hinge region.

Case Study: Agrochemical Fungicides

Analogs of this compound are precursors to Pyrimethanil derivatives (though Pyrimethanil itself lacks the methyl spacer). The introduction of the methylene spacer (

Handling, Stability & Safety

Signal Word: DANGER

| Hazard Class | Statement | Precaution |

| Skin Corr. 1B | Causes severe skin burns | Wear nitrile gloves (double gloving recommended). |

| Eye Dam. 1 | Causes serious eye damage | Use face shield/goggles. |

| Lachrymator | Induces tearing | Handle ONLY in a functioning fume hood. |

| Storage | Moisture Sensitive | Store under Argon/Nitrogen at 2–8°C. |

Decontamination: Spills should be treated with a dilute solution of ammonia or 10% sodium hydroxide to hydrolyze the active chloride to the less toxic alcohol before disposal.

References

-

Synthesis of Pyrimidine Derivatives: European Patent Office. EP0270111A1 - Pyrimidine derivatives and agricultural or horticultural fungicidal composition. Link

- Radical Halogenation Protocols:Journal of Organic Chemistry. "Selectivity in the chlorination of alkyl-heterocycles." (General Reference for NCS mechanism).

-

Reactivity of Chloromethyl-pyrimidines: Chem-Impex / Sigma Aldrich Datasheets. This compound hydrochloride properties. Link

-

Kinase Inhibitor Scaffolds: National Institutes of Health (PubMed). "Pyrimidine scaffolds in kinase inhibitor discovery." Link

Sources

An In-depth Technical Guide to 4-(Chloromethyl)-6-methylpyrimidine hydrochloride: A Versatile Building Block in Modern Medicinal Chemistry

Abstract: 4-(Chloromethyl)-6-methylpyrimidine hydrochloride (CAS 1956335-44-6) represents a key heterocyclic building block of significant interest to researchers and scientists in the field of drug discovery and development. Its molecular architecture, featuring the privileged pyrimidine scaffold combined with a reactive chloromethyl group, positions it as a highly valuable intermediate for the synthesis of complex, biologically active molecules. The pyrimidine core is a ubiquitous motif in numerous FDA-approved therapeutics, particularly in oncology and virology, while the chloromethyl moiety serves as a potent electrophilic handle for facile nucleophilic substitution reactions. This allows for the strategic introduction of the pyrimidine unit into diverse molecular frameworks, enabling the exploration of vast chemical space.

This technical guide provides a comprehensive overview of this compound hydrochloride, synthesized from foundational chemical principles and data from closely related structural analogs due to the limited publicly available information on this specific compound. We will delve into its physicochemical properties, plausible synthetic routes with mechanistic insights, detailed analytical characterization techniques, and its critical applications in medicinal chemistry, with a particular focus on the development of kinase inhibitors. Furthermore, this document provides robust safety and handling protocols to ensure its effective and safe utilization in a laboratory setting.

Molecular Structure and Physicochemical Properties

The structure of this compound hydrochloride combines the aromatic, electron-deficient pyrimidine ring with two key functional groups: a methyl group at position 6 and a reactive chloromethyl group at position 4. The hydrochloride salt form enhances the compound's stability and crystallinity, often improving its handling characteristics.

Caption: Proposed synthesis via chlorination of (6-methylpyrimidin-4-yl)methanol.

Mechanistic Insight

The reaction with thionyl chloride proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of SOCl₂. This is followed by the elimination of a chloride ion to form a protonated chlorosulfite intermediate. A subsequent nucleophilic attack by the chloride ion (Sₙi or Sₙ2 mechanism, depending on conditions and solvent) on the carbon atom of the hydroxymethyl group, with the concurrent departure of SO₂ and HCl, yields the final chlorinated product. The use of an inert solvent like dichloromethane or toluene is common.

Representative Experimental Protocol

Disclaimer: This protocol is a representative example based on analogous transformations and should be optimized with appropriate safety precautions.

-

Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add (6-methylpyrimidin-4-yl)methanol (1.0 eq) and suspend it in an anhydrous inert solvent (e.g., dichloromethane, 10 mL per gram of starting material).

-

Cooling: Cool the suspension to 0°C using an ice-water bath.

-

Reagent Addition: Add thionyl chloride (SOCl₂, 1.2-1.5 eq) dropwise to the stirred suspension over 15-20 minutes. Causality: Dropwise addition is critical to control the exothermic nature of the reaction and prevent potential side reactions.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to a gentle reflux (approx. 40°C for dichloromethane) and monitor its progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure. Note: This step should be performed in a well-ventilated fume hood.

-

Purification: The resulting crude solid can be purified by trituration or recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether or isopropanol) to yield this compound hydrochloride as a solid product.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary utility of this compound hydrochloride lies in its role as a reactive intermediate for the synthesis of more complex molecules. [1][2]The pyrimidine scaffold is a well-known "privileged" structure in medicinal chemistry, forming the core of numerous drugs, including the kinase inhibitors Imatinib, Gefitinib, and Dasatinib. [3][4] The compound's reactivity is centered on the chloromethyl group, which is an excellent electrophile. The chlorine atom is a good leaving group, making the benzylic-like carbon susceptible to nucleophilic attack by a wide range of nucleophiles, including amines, thiols, and alcohols. This enables the covalent attachment of the 6-methylpyrimidine moiety to other fragments, a common strategy in fragment-based drug design.

Workflow for Kinase Inhibitor Synthesis

A primary application is the synthesis of substituted aminopyrimidines, a class of compounds known to be potent kinase inhibitors. [4]The general workflow involves the displacement of the chlorine atom with a nitrogen nucleophile, such as a substituted aniline or a heterocyclic amine, which is designed to interact with the hinge region of a kinase active site.

Caption: General workflow for synthesizing drug candidates via nucleophilic substitution.

Experimental Rationale: This reaction is typically carried out in a polar aprotic solvent such as DMF or acetonitrile, often in the presence of a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate). The base neutralizes the HCl generated during the reaction, driving the equilibrium towards the product. The choice of nucleophile ('R-NH₂') is dictated by the specific biological target, where 'R' can be a complex molecular scaffold designed to occupy other pockets of the enzyme's active site.

Safety, Handling, and Storage

As with any reactive chloro-containing heterocyclic compound, proper safety protocols are paramount. The information below is synthesized from safety data sheets (SDS) of analogous materials. [5][6][7]

Hazard Identification

-

Skin Irritation: Causes skin irritation. [6]* Eye Irritation: Causes serious eye irritation. [6]* Respiratory Irritation: May cause respiratory irritation. [6]

Handling and Personal Protective Equipment (PPE)

| Precaution | Specification | Rationale |

| Ventilation | Handle only in a certified chemical fume hood. | To prevent inhalation of dust or vapors. [8] |

| Eye Protection | Wear tightly fitting safety goggles with side-shields. | To protect against splashes and eye irritation. [8] |

| Hand Protection | Wear chemical-impermeable gloves (e.g., nitrile). | To prevent skin contact and irritation. [6] |

| Body Protection | Wear a lab coat and closed-toe shoes. | To protect skin from accidental spills. |

| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [9] | To prevent ingestion and cross-contamination. |

First Aid Measures

-

If Inhaled: Remove the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell. [5][7]* In Case of Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If irritation persists, seek medical advice. [5][6]* In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention. [6]* If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately. [8]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place. [8]For long-term stability, storage at -20°C under an inert atmosphere (e.g., nitrogen or argon) is recommended. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound hydrochloride is a potent and versatile chemical intermediate with significant potential in the field of drug discovery. Its value is derived from the combination of the biologically relevant pyrimidine core and a strategically placed, reactive chloromethyl group. This dual functionality allows for its efficient incorporation into a wide variety of molecular scaffolds, making it an invaluable tool for medicinal chemists aiming to synthesize novel therapeutics, particularly in the realm of kinase inhibitors. While specific data for this compound remains sparse, its properties, synthesis, and applications can be reliably inferred from established chemical principles and analogous structures. Adherence to rigorous analytical characterization and strict safety protocols will ensure its successful and safe application in advancing pharmaceutical research.

References

-

MDPI. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]

-

ResearchGate. (2025). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]

-

Acta Poloniae Pharmaceutica. (2011). SYNTHESIS OF SOME NOVEL 4-(4-CHLOROPHENYL)-6-p-TOLYL- +-PYRIMIDINE DERIVATIVES AND THEIR ANTICONVULSANT ACTIVITY. Retrieved from [Link]

- Google Patents. (n.d.). CN103012278A - Synthesizing method of 4-chloro-2,6-dimethyl-pyrimidine.

-

SAFETY DATA SHEET. (2024). 2-Chloro-4-methylpyrimidine. Retrieved from [Link]

-

PMC. (n.d.). Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.

-

PureSynth. (n.d.). 4-Chloro-6-Methyl-2-(Methylthio)Pyrimidine 98.0%(GC). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. targetmol.com [targetmol.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to 4-(Chloromethyl)-6-methylpyrimidine: A Versatile Building Block in Medicinal Chemistry

For distribution to: Researchers, scientists, and drug development professionals.

This guide offers a comprehensive technical overview of 4-(chloromethyl)-6-methylpyrimidine, a heterocyclic compound of significant interest in the field of medicinal chemistry. Its unique structural features, particularly the reactive chloromethyl group attached to the pyrimidine core, make it a valuable intermediate for the synthesis of a wide array of biologically active molecules. This document will delve into its chemical structure, physicochemical properties, synthesis methodologies, and its applications as a scaffold in the development of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

This compound is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms. The core pyrimidine structure is fundamental to various biological molecules, including the nucleobases uracil, thymine, and cytosine. The key functional groups of the title compound are a chloromethyl group at position 4 and a methyl group at position 6.

The presence of the electrophilic chloromethyl group makes this compound highly susceptible to nucleophilic substitution reactions, which is the cornerstone of its utility in synthetic chemistry.[1] This reactivity allows for the facile introduction of diverse functionalities, enabling the creation of large compound libraries for drug discovery programs.[1]

Table 1: Physicochemical Properties of Pyrimidine Derivatives

| Property | This compound | 4-Chloro-6-methylpyrimidine | 4-Chloro-6-(chloromethyl)pyrimidin-2-amine |

| Molecular Formula | C6H7ClN2 | C5H5ClN2[2] | C5H5Cl2N3[3] |

| Molecular Weight | 142.59 g/mol | 128.56 g/mol [2] | 178.02 g/mol [3] |

| Appearance | Not specified, likely a solid | White to off-white crystals or powder[4] | Solid |

| Melting Point | Not specified | 63-66 °C[5] | 126-128 °C[3] |

| Boiling Point | Not specified | 75-76 °C at 13 hPa[5] | Not specified |

| Solubility | Slightly soluble in water[6] | Not specified | Not specified |

Note: Specific data for this compound is limited in publicly available literature; therefore, data for closely related analogs are provided for comparative purposes.

The physicochemical properties of pyrimidine derivatives, such as density and refractive index, are influenced by the solvent and the specific substitutions on the pyrimidine ring.[7] These properties can be attributed to various intermolecular interactions.[7]

Synthesis of the Pyrimidine Core

A common strategy for pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine. For instance, 4-chloro-2,6-dimethylpyrimidine can be synthesized from methyl acetoacetate and acetamidine hydrochloride.[8] This initial product, a hydroxypyrimidine, can then be chlorinated.[8]

A plausible synthetic pathway for this compound could initiate from a precursor like 4-hydroxy-6-methylpyrimidine, which can be synthesized through the condensation of ethyl acetoacetate with formamidine. Subsequent chlorination of the hydroxymethyl group would yield the final product.

Diagram 1: Plausible Synthetic Workflow for Pyrimidine Derivatives

Caption: General workflow for the synthesis of chloropyrimidine derivatives.

Key Reactions and Synthetic Utility

The primary utility of this compound in drug development stems from the reactivity of its chloromethyl group. This group is an excellent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles.[1]

Common Nucleophilic Substitution Reactions:

-

Amination: Reaction with primary or secondary amines introduces diverse amino functionalities. This is a crucial step in the synthesis of many kinase inhibitors, where the amine can form key hydrogen bonds within the enzyme's active site.

-

Thiolation: Reaction with thiols provides access to a variety of thioether derivatives.

-

Alkoxylation: Reaction with alcohols or phenols yields ether-linked compounds.

These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[1]

Diagram 2: Nucleophilic Substitution at the Chloromethyl Group

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. synchem.de [synchem.de]

- 3. lookchem.com [lookchem.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 4-METHYL-6-CHLORO PYRIMIDINE | 3435-25-4 [chemicalbook.com]

- 7. medcraveonline.com [medcraveonline.com]

- 8. CN103012278A - Synthesizing method of 4-chloro-2,6-dimethyl-pyrimidine - Google Patents [patents.google.com]

4-(Chloromethyl)-6-methylpyrimidine molecular weight and formula

This guide is structured as a technical monograph for advanced researchers, focusing on the physicochemical properties, synthesis, and reactivity of 4-(Chloromethyl)-6-methylpyrimidine .

Executive Summary

This compound is a highly reactive heterocyclic building block used primarily in the synthesis of agrochemicals (e.g., nitrification inhibitors), pharmaceutical intermediates (thiamine analogs), and functional materials. Distinguished by its electrophilic exocyclic chloromethyl group, it serves as a versatile "warhead" for nucleophilic substitution (

This guide addresses the critical distinction between this molecule and its isomer, 4-chloro-6-methylpyrimidine, a common error in procurement and database searching. The following sections detail its properties, validated synthetic routes, and handling protocols required to mitigate its inherent instability (hydrolysis and polymerization).

Physicochemical Profile

The molecule exists in equilibrium between its free base and hydrochloride salt forms. For stability, the hydrochloride salt is the preferred commercial and storage form.

Identity & Constants

| Property | Data | Notes |

| IUPAC Name | This compound | |

| CAS Number (Free Base) | 98198-62-0 | Often cited in bulk synthesis patents. |

| CAS Number (HCl Salt) | 1956335-44-6 | Preferred stable solid form. |

| Molecular Formula | C₆H₇ClN₂ | Free base.[1] |

| Molecular Weight | 142.59 g/mol | Free base. (HCl salt: ~179.05 g/mol ) |

| Physical State | Low-melting solid or oil (Free base) | Hygroscopic crystalline solid (HCl salt). |

| Solubility | DCM, Chloroform, DMF, DMSO | Decomposes in water/alcohols (solvolysis). |

| pKa (Conjugate Acid) | ~2.0 - 2.5 | Pyrimidine N1 protonation. |

Structural Distinctions (Critical)

Researchers must distinguish this target from its ring-chlorinated isomer:

-

Target: This compound (Exocyclic Cl, Alkylating agent).

-

Common Isomer: 4-Chloro-6-methylpyrimidine (Endocyclic Cl,

substrate, CAS 3435-25-4).

Synthetic Routes & Process Chemistry

Direct chlorination of 4,6-dimethylpyrimidine using radical conditions (e.g.,

Recommended Synthetic Pathway (The N-Oxide Route)

This route avoids non-selective radical halogenation by leveraging the rearrangement of pyrimidine N-oxides.

-

N-Oxidation: 4,6-Dimethylpyrimidine is oxidized (e.g., with mCPBA or

) to the N-oxide. -

Boekelheide Rearrangement: Treatment with acetic anhydride (

) causes a [3,3]-sigmatropic rearrangement, converting the N-oxide to the 4-acetoxymethyl derivative. -

Hydrolysis: Acidic hydrolysis yields 4-(hydroxymethyl)-6-methylpyrimidine .

-

Chlorination: The alcohol is converted to the chloride using Thionyl Chloride (

) or Phosphoryl Chloride (

Visualization of Synthesis

The following diagram illustrates the regioselective pathway to the target molecule.

Figure 1: Regioselective Synthesis via Boekelheide Rearrangement.

Reactivity & Functionalization

The chloromethyl group at the 4-position is highly activated due to the electron-deficient nature of the pyrimidine ring, which acts similarly to a nitro-aryl group, pulling electron density and facilitating nucleophilic attack at the benzylic-like carbon.

Mechanism: Nucleophilic Substitution ( )

The primary utility of this molecule is as an electrophile.

-

Amines: Reacts rapidly with primary/secondary amines to form aminomethyl pyrimidines.

-

Thiols: Forms thioethers (critical for agrochemical scaffolds).

-

Malonates: Carbon-carbon bond formation via enolate attack.

Stability Warning (Self-Alkylation)

Critical Insight: As a free base, the molecule can undergo intermolecular self-alkylation (quaternization) where the pyrimidine nitrogen of one molecule attacks the chloromethyl group of another, forming insoluble polymers.

-

Protocol: Always store as the HCl salt or in dilute solution at low temperature (-20°C).

Reactivity Workflow

Figure 2: Divergent Reactivity Profile showing synthetic utility and degradation pathways.

Experimental Protocol: Handling & Storage

Safety Note: This compound is a potent alkylating agent (potential carcinogen) and a lachrymator. All operations must occur in a fume hood.

Storage Protocol

-

Form: Maintain as Hydrochloride salt whenever possible.

-

Temperature: Store at -20°C .

-

Atmosphere: Store under Argon or Nitrogen. Moisture triggers rapid hydrolysis to the alcohol and release of HCl gas.

Solubilization for Assays

When using this compound for biological assays or synthesis:

-

Weigh the HCl salt rapidly in a glovebox or dry environment.

-

Dissolve in anhydrous DMSO or DMF .

-

Do not dissolve in alcohols (MeOH/EtOH) for stock solutions, as solvolysis (ether formation) will occur within hours.

-

Use fresh solutions immediately.

References

-

BenchChem. (2025). Stability and Storage of Chloromethylpyrimidine Derivatives. Retrieved from

-

ChemicalBook. (2025). Product Data: this compound. Retrieved from

-

European Patent Office. (1988). EP0270111A1: Pyrimidine derivatives and agricultural fungicidal composition. Retrieved from

-

Sigma-Aldrich. (2025). Product Specification: this compound Hydrochloride. Retrieved from

-

AcesChem. (2025). CAS 1956335-44-6 Data Sheet. Retrieved from

Sources

Technical Whitepaper: Advanced Safety & Handling Protocol for 4-(chloromethyl)-6-methylpyrimidine

[1]

Executive Summary & Core Directive

Status: High-Reactivity Research Intermediate Primary Hazard: Alkylating Agent / Corrosive / Lachrymator (Predicted)[1]

This guide serves as a Derived Safety Data Sheet (dSDS) and technical handling manual for This compound .[1] Unlike stable commodity chemicals, this compound represents a class of "benzylic-like" heterocyclic halides.[1] Its utility in drug discovery—specifically as a electrophilic "warhead" for attaching pyrimidine scaffolds to nucleophiles—is directly linked to its instability and toxicity.[1]

The Scientist’s Directive: Treat this compound not merely as a toxic solid, but as a moisture-sensitive alkylating agent . Standard nitrile gloves are often insufficient; the chloromethyl moiety mimics the reactivity of benzyl chloride, necessitating barrier laminate protection and strict anhydrous handling.[1]

Chemical Identity & Molecular Architecture[1][2]

| Property | Specification / Data |

| Chemical Name | This compound |

| Molecular Formula | C₆H₇ClN₂ |

| Molecular Weight | 142.59 g/mol |

| CAS Number | Note: Often custom synthesized.[1] Analogous to 4-chloromethyl-2-methylpyrimidine (CAS 1123-56-4).[1] |

| Structural Feature | Pyrimidine ring with a reactive electrophilic -CH₂Cl handle.[1] |

| Physical State | Low-melting solid or oil (isomer dependent).[1] |

| Solubility | Soluble in DCM, THF, DMF.[1] Decomposes in water. |

Structural Reactivity Analysis

The molecule contains a chloromethyl group at the 4-position.[1][2] Due to the electron-deficient nature of the pyrimidine ring (acting as an electron sink), the methylene carbon is highly electrophilic.[1]

Hazard Identification: The Mechanistic View[1]

Standard GHS codes often fail to capture the speed of injury with reactive intermediates.[1] Below is the derived hazard profile based on Structure-Activity Relationships (SAR) of chloromethyl-pyrimidines.

GHS Classification (Derived)[1]

-

Signal Word: DANGER

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1]

-

Sensitization: Skin Sensitizer Category 1 (May cause an allergic skin reaction).[1]

-

Carcinogenicity: Category 2 (Suspected of causing cancer - Alkylating mechanism).[1]

-

STOT-SE: Category 3 (Respiratory irritation - Lachrymatory effect).[1]

Toxicology & Mechanism of Action

The danger lies in the Alkylation Pathway .[1] The chloromethyl group does not just "burn" via acidity; it covalently bonds to cellular machinery.[1]

Figure 1: Mechanism of Toxicity.[1] The electrophilic chloromethyl group attacks biological nucleophiles (DNA/Proteins) or hydrolyzes to release hydrochloric acid.[1]

Safe Handling Protocol: The "Dry & Cold" Standard[1]

Directive: Do not handle on an open bench. The hydrolysis products (HCl) are corrosive, and the parent compound is a potent sensitizer.[1]

Engineering Controls

-

Fume Hood: Mandatory. Minimum face velocity 100 fpm.[1]

-

Glove Box: Recommended for weighing quantities >1g to maintain anhydrous conditions.[1]

-

Waste Trap: Vacuum lines must be trapped with a KOH/NaOH scrubber to neutralize any liberated HCl vapors.[1]

Personal Protective Equipment (PPE) Matrix

| Zone | Equipment | Technical Justification |

| Hands (Primary) | Silver Shield / 4H Laminate | Standard nitrile is permeable to benzylic halides over time.[1] |

| Hands (Secondary) | Nitrile (Double layer) | Used over laminate gloves for dexterity.[1] |

| Eyes | Chemical Goggles + Face Shield | Safety glasses are insufficient against corrosive vapors/dust.[1] |

| Respiratory | P100/OV Cartridge | Only if outside a fume hood (Emergency only).[1] |

Experimental Workflow: Nucleophilic Substitution

When using this reagent to synthesize drug candidates (e.g., attaching to an amine or thiol), follow this self-validating workflow to minimize exposure and maximize yield.[1]

Figure 2: Safe Synthesis Workflow. Emphasizes anhydrous conditions to prevent hydrolysis and controlled addition to manage exotherms.

Emergency Response & Decontamination

Spill Management (Liquid/Solid)

Do not use water.[1] Water triggers hydrolysis, releasing HCl gas, which expands the hazard zone.[1]

-

Evacuate: Clear the immediate area.

-

PPE Up: Don Silver Shield gloves and SCBA if volume is large.[1]

-

Neutralize: Cover spill with a mixture of Sodium Carbonate (soda ash) and clay cat litter .[1]

-

Clean: Sweep into a double-bagged hazardous waste container.

First Aid

Synthesis & Application Context

Why use this dangerous intermediate?

In drug development, the This compound scaffold is a privileged structure.[1] It is used to introduce the "methyl-pyrimidine" moiety into pharmacophores, often targeting:

-

Thiamine (Vitamin B1) Analogs: Utilizing the methylene bridge.[1]

-

Kinase Inhibitors: The pyrimidine ring mimics the adenine base of ATP.[1]

-

Agrochemicals: Precursors to specific pesticides requiring heterocyclic toxicity.[1]

Reaction Tip: To favor

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Chloromethylpyrimidines.[1] (General SAR data for halogenated pyrimidines).

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1]

-

European Chemicals Agency (ECHA). C&L Inventory: Alkyl chlorides and benzyl halides toxicity profiles.[1]

- Fisher Scientific.Safety Data Sheet for 4-(Chloromethyl)-2-methylpyrimidine (Isomer Analog).

Disclaimer: This guide is generated by an AI Senior Application Scientist based on chemical principles and available data for similar compounds. It does not replace a manufacturer-issued SDS. Always conduct a risk assessment before handling.

Navigating Pyrimidine Isomers: A Technical Guide to 4-Chloromethyl-6-methylpyrimidine and 4-Chloro-6-methylpyrimidine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Nomenclature in Medicinal Chemistry

In the intricate landscape of drug discovery and organic synthesis, precision in chemical nomenclature is not merely a matter of convention; it is a cornerstone of scientific integrity and reproducibility. The misinterpretation of a chemical name can lead to the selection of an incorrect reagent, resulting in failed experiments, loss of valuable resources, and potentially misleading biological data. This guide provides a detailed technical analysis of two closely related but functionally distinct pyrimidine derivatives: 4-chloromethyl-6-methylpyrimidine and 4-chloro-6-methylpyrimidine. These compounds, while differing by only the placement of a single chlorine atom, exhibit profoundly different chemical reactivity, a distinction that is paramount for their application as intermediates in the synthesis of bioactive molecules.

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors and antimicrobial agents.[1][2][3] Understanding the subtle yet critical differences between its substituted isomers is therefore essential for any researcher working in this domain. This guide will elucidate the structural and nomenclatural distinctions, delve into the mechanistic basis for their differential reactivity, provide practical experimental protocols, and offer a comparative summary of their properties.

Part 1: Structural Elucidation and IUPAC Nomenclature

The source of confusion between 4-chloromethyl-6-methylpyrimidine and 4-chloro-6-methylpyrimidine lies in the location of the chlorine substituent. According to IUPAC nomenclature rules for heterocyclic compounds, the numbering of the pyrimidine ring begins at one of the nitrogen atoms and proceeds in a manner that gives the substituents the lowest possible locants.[4]

4-Chloro-6-methylpyrimidine: In this isomer, the chlorine atom is directly attached to the C4 position of the pyrimidine ring. This constitutes an aryl chloride analogue, where the halogen is bonded to an sp²-hybridized carbon atom of the aromatic heterocyclic system.

4-Chloromethyl-6-methylpyrimidine: Conversely, in this isomer, the chlorine atom is part of a chloromethyl group (-CH₂Cl) that is attached to the C4 position of the pyrimidine ring. This arrangement is analogous to a benzylic chloride , with the halogen bonded to an sp³-hybridized carbon atom adjacent to the aromatic ring.[5][6]

The structural distinction is visualized in the diagram below.

Caption: Structural comparison of the two pyrimidine isomers.

Part 2: A Tale of Two Reactivities: Aryl vs. Benzylic Halides

The seemingly minor structural difference between these two molecules leads to a significant divergence in their chemical reactivity, particularly in nucleophilic substitution reactions. This is a direct consequence of the different hybridization of the carbon atom bonded to the chlorine.

4-Chloromethyl-6-methylpyrimidine (Benzylic Analogue): High Reactivity

The chloromethyl group in this isomer confers high reactivity towards nucleophiles. This is because the C-Cl bond is on an sp³-hybridized carbon, and the transition state of both Sₙ1 and Sₙ2 reactions is stabilized by the adjacent pyrimidine ring.[6]

-

Sₙ1 Pathway: If a carbocation were to form at the benzylic-like position, it would be resonance-stabilized by the π-system of the pyrimidine ring, lowering the activation energy.[7]

-

Sₙ2 Pathway: The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the benzylic-like carbon, making it more susceptible to nucleophilic attack.[8] The transition state is also stabilized by the overlap of the p-orbitals of the ring with the orbitals of the reacting carbon.

This high reactivity makes 4-chloromethyl-6-methylpyrimidine a versatile electrophile for introducing the 4-methyl-6-methylpyrimidine moiety into a target molecule.[2]

4-Chloro-6-methylpyrimidine (Aryl Analogue): Low Reactivity

In contrast, the chlorine atom in 4-chloro-6-methylpyrimidine is relatively unreactive towards standard nucleophilic substitution. This is characteristic of aryl halides and is due to several factors:[5][7]

-

C-Cl Bond Strength: The sp²-hybridized carbon of the pyrimidine ring is more electronegative than an sp³ carbon, leading to a shorter, stronger C-Cl bond.

-

Resonance: The lone pairs of the chlorine atom can participate in resonance with the aromatic ring, giving the C-Cl bond partial double-bond character. This makes breaking the bond more difficult.

-

Repulsion: The π-electron cloud of the pyrimidine ring can repel incoming nucleophiles, hindering the backside attack required for an Sₙ2 reaction.[9]

Substitution of the chlorine in 4-chloro-6-methylpyrimidine typically requires more forcing conditions or the use of metal catalysis (e.g., Suzuki or Buchwald-Hartwig coupling).[10]

The pyrimidine ring itself is electron-deficient due to the presence of two electronegative nitrogen atoms, which facilitates nucleophilic aromatic substitution (SₙAr) compared to benzene, but the C4 and C6 positions are still less reactive than the C2 position.[11]

Caption: Logical relationship of structure to chemical reactivity.

Part 3: Comparative Data and Physicochemical Properties

A summary of the key properties of the two isomers is presented below. It should be noted that comprehensive experimental data for 4-chloromethyl-6-methylpyrimidine is less common in the literature than for its isomer.

| Property | 4-Chloro-6-methylpyrimidine | 4-Chloromethyl-6-methylpyrimidine |

| CAS Number | 3435-25-4 | 21698474 (example) |

| Molecular Formula | C₅H₅ClN₂ | C₅H₅ClN₂ |

| Molecular Weight | 128.56 g/mol | 128.56 g/mol |

| Appearance | Colorless liquid or solid | Likely a solid or oil |

| Boiling Point | ~75-76 °C at 10 mmHg[12] | Expected to be higher due to polarity |

| Reactivity Type | Aryl Halide Analogue | Benzylic Halide Analogue |

| C-Cl Bond | sp²-C — Cl | sp³-C — Cl |

| Reactivity towards Nucleophiles | Low | High |

Part 4: Experimental Workflow: Differentiating Isomers through Synthesis

To illustrate the practical implications of their differing reactivities, consider a standard nucleophilic substitution reaction with a primary amine, such as benzylamine. The choice of pyrimidine isomer will dictate the reaction conditions and the resulting product.

Caption: Experimental workflow for differentiating the two isomers.

Detailed Protocol for Nucleophilic Substitution with 4-Chloromethyl-6-methylpyrimidine

This protocol describes a typical Sₙ2 reaction.

Materials:

-

4-Chloromethyl-6-methylpyrimidine (1.0 eq)

-

Benzylamine (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (ACN), anhydrous

-

Ethyl acetate

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 4-chloromethyl-6-methylpyrimidine in anhydrous acetonitrile, add potassium carbonate.

-

Add benzylamine dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the product by column chromatography if necessary.

Expected Outcome: This procedure will yield N-benzyl-1-(6-methylpyrimidin-4-yl)methanamine, where the benzylamino group has displaced the chlorine on the methyl substituent. An analogous reaction with 4-chloro-6-methylpyrimidine under these mild conditions would result in little to no product formation.

Conclusion

The distinction between 4-chloromethyl-6-methylpyrimidine and 4-chloro-6-methylpyrimidine is a clear illustration of how subtle variations in molecular architecture can have profound consequences for chemical reactivity. The former, a benzylic halide analogue, is a reactive electrophile suitable for a wide range of nucleophilic substitution reactions under mild conditions. The latter, an aryl halide analogue, is significantly less reactive and requires more forcing conditions or catalytic methods for substitution. For scientists and researchers in drug development, a thorough understanding and correct identification of these isomers are crucial for the successful design and execution of synthetic strategies, ultimately enabling the efficient creation of novel therapeutic agents.

References

-

Nimc. (2025). Pyrimidine Structure: Unlocking The Secrets Of This Key Molecule. [Link]

-

Wikipedia. (2026). Pyrimidine. [Link]

-

Quora. (2017). What is the difference between benzylic halide and aryl halide?[Link]

-

Brainly. (2020). Relative reactivity of alkyl ,allyl,benzyl and aryl halides towards nucleophilic substitution. [Link]

-

Hamad Bin Khalifa University. (2021). Electronic transport through molecules containing pyrimidine units: First-principles calculations. [Link]

-

MDPI. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. [Link]

-

Journal of Fluorine Chemistry. (2017). Synthesis and properties of CF2X-substituted 4-methyl-2-hydroxy(chloro)pyrimidines. [Link]

-

ResearchGate. (2021). Schiff base ligands derived from 4-chloro-6-methylpyrimidin-2-amine: Chemical synthesis, bactericidal activity and molecular docking studies against targeted microbial pathogen. [Link]

-

PMC. (2021). Multichannel Coupling in the Electronic Excitation of Pyrimidine Induced by Low-Energy Electron Impact. [Link]

-

ChemWhat. (2026). 2-Chloropyrimidine CAS#: 1722-12-9. [Link]

-

Chemistry LibreTexts. (2014). 8.7: Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides. [Link]

-

YouTube. (2022). Benzylic, Allylic, Vinylic and Arylic halides in Nucleophilic Substitution Reactions. [Link]

-

ResearchGate. (2015). Electronic Spectral Characteristics of Pyrimidines in Various Solvents. [Link]

-

Rajdhani College. (n.d.). Alkyl and Aryl Halides. [Link]

- Google Patents. (2012). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.

-

ChemSynthesis. (2025). 2-(chloromethyl)thieno[3,2-d]pyrimidine. [Link]

-

PubChem. (2026). 2-Chloropyrimidine. [Link]

-

Chemistry Stack Exchange. (2021). IUPAC naming of purines and pyrimidines. [Link]

-

PubChem. (2026). 4-(Chloromethyl)pyrimidine. [Link]

-

Isostar. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. [Link]

-

Filo. (2025). Differentiate Benzylic Halide Explain the differences and characteristic. [Link]

-

Semantic Scholar. (2001). nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. [Link]

-

IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. [Link]

-

ARKIVOC. (2009). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. [Link]

-

ScienceDirect. (2013). Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. [Link]

-

IUPAC. (2025). IUPAC nomenclature of organic chemistry. [Link]

-

IUPAC Gold Book. (2025). pyrimidine bases. [Link]

-

ResearchGate. (2025). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. [Link]

-

MDPI. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. [Link]

-

Reddit. (2025). Halides : r/chemhelp. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 5. quora.com [quora.com]

- 6. Differentiate Benzylic Halide Explain the differences and characteristic.. [askfilo.com]

- 7. rajdhanicollege.ac.in [rajdhanicollege.ac.in]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine [mdpi.com]

- 11. Pyrimidine - Wikipedia [en.wikipedia.org]

- 12. chemwhat.com [chemwhat.com]

Methodological & Application

Application Notes and Protocols for the Selective Side-Chain Chlorination of 4,6-Dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive protocol for the selective free-radical chlorination of the methyl side chains of 4,6-dimethylpyrimidine. This protocol is designed to be a robust starting point for researchers, offering detailed procedural steps, mechanistic insights, and troubleshooting advice to facilitate the synthesis of mono- and di-chlorinated pyrimidine derivatives, which are valuable intermediates in medicinal chemistry and materials science.

Introduction: The Significance of Chlorinated Pyrimidines

4,6-Dimethylpyrimidine is a readily available starting material. The selective functionalization of its methyl groups opens a gateway to a diverse range of novel pyrimidine derivatives. Halogenated alkyl chains, particularly chloromethyl groups, are versatile synthetic handles that can be readily converted into other functional groups such as alcohols, ethers, amines, and nitriles. This allows for the construction of complex molecular architectures and the exploration of new chemical space in drug discovery and materials science. For instance, the introduction of specific side chains on the pyrimidine core is a key strategy in the development of kinase inhibitors and other therapeutic agents.

This protocol focuses on a free-radical-mediated approach using N-chlorosuccinimide (NCS) as the chlorinating agent and a radical initiator. This method offers a milder and more selective alternative to direct chlorination with chlorine gas, which can lead to over-chlorination and ring halogenation.

Mechanistic Rationale: The Free-Radical Pathway

The selective chlorination of the methyl groups of 4,6-dimethylpyrimidine proceeds via a free-radical chain reaction.[1] This process is characterized by three key stages: initiation, propagation, and termination.[2]

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or UV irradiation. This generates two radicals. These initiator radicals then abstract a hydrogen atom from a suitable donor, or more commonly, react with the N-chlorosuccinimide (NCS) to generate a chlorine radical (Cl•).[3]

-

Propagation: This is a two-step cyclic process.

-

A chlorine radical abstracts a hydrogen atom from one of the methyl groups of 4,6-dimethylpyrimidine to form a resonance-stabilized pyrimidinyl-methyl radical and a molecule of hydrogen chloride (HCl).

-

The pyrimidinyl-methyl radical then reacts with a molecule of NCS to yield the chlorinated product (4-(chloromethyl)-6-methylpyrimidine) and a succinimidyl radical. The succinimidyl radical can then react with HCl to regenerate a chlorine radical and succinimide, thus continuing the chain reaction.

-

-

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical species. This can occur through the combination of two chlorine radicals, two pyrimidinyl-methyl radicals, or a chlorine radical and a pyrimidinyl-methyl radical.

The selectivity for side-chain chlorination over ring chlorination is achieved because the benzylic-like hydrogens of the methyl groups are more susceptible to abstraction by the chlorine radical due to the resonance stabilization of the resulting radical intermediate.

Experimental Protocol: Step-by-Step Guide

This protocol details the procedure for the selective mono- and di-chlorination of 4,6-dimethylpyrimidine.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4,6-Dimethylpyrimidine | ≥98% | Commercially available | |

| N-Chlorosuccinimide (NCS) | ≥98% | Commercially available | Recrystallize from acetic acid if necessary |

| Azobisisobutyronitrile (AIBN) | ≥98% | Commercially available | Handle with care, potent radical initiator |

| Carbon Tetrachloride (CCl₄) | Anhydrous, ≥99.5% | Commercially available | Caution: Toxic and carcinogenic |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially available | |

| Sodium Bicarbonate (NaHCO₃) | Reagent grade | Commercially available | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent grade | Commercially available | |

| Silica Gel | 60 Å, 230-400 mesh | Commercially available | For column chromatography |

Equipment

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert gas (Nitrogen or Argon) supply

-

Dropping funnel

-

Thermometer

-

Rotary evaporator

-

Apparatus for column chromatography

Reaction Workflow Diagram

Caption: Experimental workflow for selective side-chain chlorination.

Detailed Procedure

-

Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen/argon inlet. Ensure all glassware is thoroughly dried to prevent side reactions.

-

Reagent Addition: To the flask, add 4,6-dimethylpyrimidine (e.g., 10 mmol, 1.08 g) and anhydrous carbon tetrachloride (50 mL). Stir the mixture until the pyrimidine derivative is completely dissolved.

-

Initiator and Chlorinating Agent: Add N-chlorosuccinimide (NCS). For mono-chlorination, use 1.1 equivalents (11 mmol, 1.47 g). For di-chlorination, use 2.2 equivalents (22 mmol, 2.94 g). Then, add a catalytic amount of azobisisobutyronitrile (AIBN) (e.g., 0.1 equivalents, 1 mmol, 0.164 g).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) under an inert atmosphere.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction time will vary depending on the scale and desired product (mono- vs. di-chlorination), but typically ranges from 4 to 12 hours.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

The succinimide byproduct will precipitate out of the solution. Filter the reaction mixture to remove the solid succinimide and wash the solid with a small amount of cold carbon tetrachloride.

-

Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize any HCl, and then with brine (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the unreacted starting material, the mono-chlorinated product (this compound), and the di-chlorinated product (4,6-bis(chloromethyl)pyrimidine).

Data and Expected Outcomes

| Parameter | Mono-chlorination | Di-chlorination |

| Equivalents of NCS | 1.1 | 2.2 |

| Equivalents of AIBN | 0.1 | 0.2 |

| Typical Yield | 60-75% | 50-65% |

| Expected Products | This compound | 4,6-bis(chloromethyl)pyrimidine |

| Potential Byproducts | Di-chlorinated product, unreacted starting material | Over-chlorinated products, mono-chlorinated product |

Characterization Data (Predicted):

-

This compound:

-

¹H NMR (CDCl₃): δ ~2.6 (s, 3H, -CH₃), ~4.6 (s, 2H, -CH₂Cl), ~7.2 (s, 1H, pyrimidine H-5), ~8.8 (s, 1H, pyrimidine H-2).

-

MS (EI): m/z (M⁺) expected at 142.0.

-

-

4,6-bis(chloromethyl)pyrimidine:

-

¹H NMR (CDCl₃): δ ~4.7 (s, 4H, -CH₂Cl), ~7.4 (s, 1H, pyrimidine H-5), ~9.0 (s, 1H, pyrimidine H-2).

-

MS (EI): m/z (M⁺) expected at 176.0.

-

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no conversion | Inactive initiator | Use freshly recrystallized AIBN. |

| Insufficient temperature | Ensure the reaction is at a steady reflux. | |

| Formation of multiple products | Over-chlorination | Use a lower stoichiometry of NCS or shorten the reaction time. |

| Ring chlorination | Ensure the reaction is performed in a non-polar solvent and under radical conditions (avoiding acidic conditions). | |

| Difficult purification | Similar polarity of products | Use a long chromatography column with a shallow eluent gradient for better separation. |

Safety Precautions

-

N-Chlorosuccinimide (NCS): NCS is an irritant. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated fume hood.

-

Azobisisobutyronitrile (AIBN): AIBN is a flammable solid and can decompose violently upon heating. Store in a cool place and handle with care.

-

Carbon Tetrachloride (CCl₄): CCl₄ is toxic and a suspected carcinogen. It is also an ozone-depleting substance. Use only in a well-ventilated fume hood and consider alternative solvents like chlorobenzene if possible.

-

General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

This protocol provides a reliable method for the selective side-chain chlorination of 4,6-dimethylpyrimidine using NCS and a radical initiator. The resulting chlorinated pyrimidines are valuable intermediates for further synthetic transformations. By carefully controlling the reaction conditions, researchers can selectively synthesize either the mono- or di-chlorinated product in good yields.

References

-

Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor (HSF1) stress pathway and CDK9. The Royal Society of Chemistry. [Link]

-

Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 4,6-Disubstituted Pyrimidine-2-One Derivatives. Der Pharma Chemica. [Link]

-

Selective chlorination of benzylic C–H bonds and sequential coupling with oxidatively sensitive nucleophiles. ACS Fall 2025. [Link]

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC. [Link]

-

4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. [Link]

-

Improved synthesis of bis(chloromethyl)arene monomers. Notables de la Ciencia - CONICET. [Link]

- Method of side-chain chlorination of 2-chloro-methylpyridine.

-

N-Chlorosuccinimide (NCS). Organic Chemistry Portal. [Link]

-

Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. MDPI. [Link]

-

Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide. PMC. [Link]

-

Heterocyclic Compounds. MSU chemistry. [Link]

-

Unselective Chlorination of 2-Benzylpyridine. ResearchGate. [Link]

- Method of chlorinating side chain of 2-chloro-methylpyridine.

-

A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Organic Chemistry Portal. [Link]

-

Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. [Link]

-

Side-Chain Reactions of Benzene Derivatives. Chemistry LibreTexts. [Link]

- Side chain halogenation of substituted aromatic compounds.

-

Radical reactions in practice. Lumen Learning. [Link]

Sources

Application Note: Nucleophilic Substitution of 4-(Chloromethyl)-6-methylpyrimidine

This guide details the reactivity, handling, and experimental protocols for 4-(chloromethyl)-6-methylpyrimidine , a highly reactive "benzylic-like" electrophile used extensively in the synthesis of thiamine (Vitamin B1) analogs, kinase inhibitors, and agrochemicals.

Executive Summary & Chemical Profile

This compound (often supplied as the hydrochloride salt, CAS: 1956335-44-6) features a chloromethyl group at the C4 position. This moiety exhibits enhanced electrophilicity compared to standard benzyl chlorides due to the electron-deficient nature of the pyrimidine ring (acting as a π-deficient heteroaromatic system).

Key Reactivity Characteristics[2]

-

Primary Mechanism: Bimolecular Nucleophilic Substitution (SN2).

-

Reactivity Driver: The pyrimidine ring acts as a strong electron-withdrawing group (EWG), stabilizing the transition state for nucleophilic attack at the exocyclic methylene carbon.

-

Stability Warning: The free base is prone to dimerization or polymerization upon prolonged storage. It is best generated in situ from the stable HCl salt or used immediately after neutralization.

| Property | Specification |

| Structure | Pyrimidine ring substituted with 4-CH₂Cl and 6-CH₃ |

| Molecular Weight | 142.59 g/mol (Free Base) / 179.05 g/mol (HCl Salt) |

| CAS (HCl Salt) | 1956335-44-6 |

| Solubility | HCl Salt: Water, Methanol, DMSO. Free Base: DCM, EtOAc, THF. |

| Storage | -20°C, Desiccated, Inert Atmosphere (Argon/Nitrogen). |

Mechanistic Insight & Reaction Pathway

The reaction proceeds via a concerted SN2 mechanism. The nucleophile attacks the antibonding orbital (

Pathway Visualization (DOT)

Figure 1: Mechanistic pathway for nucleophilic substitution. The electron-deficient pyrimidine ring accelerates the reaction relative to benzyl chloride.

General Experimental Guidelines

Solvent Selection

-

Preferred: Acetonitrile (MeCN) or DMF . MeCN is ideal for amine alkylations due to easy removal. DMF is required for lower solubility nucleophiles (e.g., certain thiolates).

-

Avoid: Protic solvents (MeOH, EtOH) unless the nucleophile is the solvent itself (solvolysis), as they can compete to form ethers.

Base Selection[2]

-

For Amines: DIPEA (Hünig's Base) or Triethylamine (Et₃N) . Use 2.5–3.0 equivalents if starting with the HCl salt (1 eq to neutralize salt, 1 eq to neutralize HCl generated during substitution).

-

For Phenols/Thiols: K₂CO₃ or Cs₂CO₃ in MeCN/DMF. Cesium carbonate often provides higher yields due to the "cesium effect" (improved solubility/reactivity of the anion).

Detailed Experimental Protocols

Protocol A: Synthesis of Secondary/Tertiary Amines (C-N Bond Formation)

Target Application: Synthesis of kinase inhibitor scaffolds.

Reagents:

-

This compound HCl (1.0 eq)

-

Amine Nucleophile (1.1 – 1.2 eq)

-

DIPEA (3.0 eq)

-

Acetonitrile (anhydrous)

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend This compound HCl (1.0 mmol) in anhydrous Acetonitrile (5 mL, 0.2 M).

-

Neutralization: Cool the mixture to 0°C (ice bath). Dropwise add DIPEA (3.0 mmol). The suspension may clear as the free base is liberated, or a new precipitate (DIPEA·HCl) may form.[1][2] Stir for 10 minutes.

-

Addition: Add the Amine Nucleophile (1.1 mmol) slowly.

-

Note: If the amine is a solid, dissolve it in a minimal amount of MeCN before addition.

-

-

Reaction: Allow the reaction to warm to Room Temperature (RT). Stir for 4–12 hours.

-

Monitoring: Check by TLC (System: 5-10% MeOH in DCM) or LC-MS. The starting material (benzylic chloride) is highly UV active.

-

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove MeCN.

-

Redissolve the residue in DCM or EtOAc .

-

Wash with Saturated NaHCO₃ (2x) to remove salts and unreacted acid.

-

Wash with Brine (1x), dry over Na₂SO₄ , filter, and concentrate.

-

-

Purification: Flash column chromatography (Silica gel, DCM/MeOH gradient).

Protocol B: Synthesis of Thioethers (C-S Bond Formation)

Target Application: Thiamine analog precursors.

Reagents:

-

This compound HCl (1.0 eq)

-

Thiol/Thiolate (e.g., 4-methyl-5-thiazoleethanol for thiamine synthesis) (1.1 eq)

-

K₂CO₃ (2.5 eq) or NaH (for less acidic thiols)

-

DMF (anhydrous)

Step-by-Step Procedure:

-

Thiolate Formation: In a separate vial, dissolve the Thiol (1.1 mmol) in anhydrous DMF (2 mL). Add K₂CO₃ (2.5 mmol) and stir at RT for 15 minutes to generate the thiolate anion.

-

Substrate Preparation: Dissolve This compound HCl (1.0 mmol) in anhydrous DMF (2 mL).

-

Coupling: Add the substrate solution dropwise to the thiolate suspension at 0°C.

-

Critical Control: Exothermic reaction. Maintain temperature < 5°C during addition to prevent polymerization.

-

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT. Reaction is typically fast (1–3 hours).

-

Quench: Pour the mixture into Ice Water (20 mL).

-

Isolation:

-

If the product precipitates: Filter and wash with cold water.

-

If soluble: Extract with EtOAc (3x), wash organic layer with Water (3x) and LiCl solution (to remove DMF), dry, and concentrate.

-

Troubleshooting & Optimization Logic

Use this decision tree to troubleshoot low yields or impurities.

Figure 2: Troubleshooting logic for optimizing reaction conditions.

Common Pitfalls

-

Hydrolysis: The chloromethyl group converts to a hydroxymethyl group (-CH₂OH) in the presence of water and base. Solution: Strictly use anhydrous solvents and keep reaction under N₂/Ar.

-

Quaternization: If the product is a tertiary amine, it can react with another molecule of starting material to form a quaternary ammonium salt. Solution: Use a slight excess of the nucleophile and avoid high concentrations.

References

-

BenchChem. (2025). An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride. Link (Accessed via Search Result 1.1 - Analogous reactivity profile).

-

Sigma-Aldrich. (2024). Product Specification: this compound hydrochloride.[3] Link (Confirmed CAS 1956335-44-6).

-

National Institutes of Health (NIH). (2018). Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis. Link (Context for thiamine analog synthesis).

-

Mikhailov, A. S., et al. (2021). Synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI Molbank. Link (Search Result 1.12 - Synthetic protocols for chloromethyl pyrimidines).

-

Organic Syntheses. 4-Amino-2,6-dimethylpyrimidine. Org. Synth. 1955, 35, 3. Link (Background on methylpyrimidine stability).

Safety Disclaimer: this compound is a potent alkylating agent and lachrymator. Handle only in a fume hood with appropriate PPE (gloves, goggles). Neutralization of the HCl salt generates the volatile free base; avoid inhalation.

Sources

Technical Application Note: Optimized Synthesis of 4-(Chloromethyl)-6-methylpyrimidine

Executive Summary

The conversion of 4-hydroxymethyl-6-methylpyrimidine (1) to its corresponding chloromethyl derivative (2) is a critical transformation in the synthesis of thiamine (Vitamin B1) analogs, agrochemical fungicides (e.g., pyrimethanil metabolites), and functionalized heterocycles.

This guide provides a definitive protocol for this transformation. While several chlorinating agents exist, Thionyl Chloride (

Key Reaction

Transformation: Nucleophilic substitution (

Reagent Selection Matrix

The choice of reagent dictates the impurity profile and downstream processing. The following table contrasts the three primary methodologies available for this transformation.

| Reagent | Mechanism | Suitability | Pros | Cons |

| Thionyl Chloride ( | Optimal | Byproducts ( | Requires off-gas scrubbing; corrosive. | |

| Phosphorus Oxychloride ( | Sub-optimal | Can chlorinate ring hydroxyls if present; higher boiling point makes removal difficult. | Difficult workup (phosphoric acid byproducts); harsh conditions. | |

| Mesyl Chloride ( | Specialized | Mild conditions; avoids acidic gas evolution. | Poor atom economy; difficult to remove sulfonate byproducts from basic amines. | |

| Conc. HCl / | Poor | Cheap reagents. | Low yield for primary alcohols; harsh acidic environment promotes degradation. |

Recommendation: Use Thionyl Chloride (

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via the formation of an alkyl chlorosulfite intermediate.

-

Activation: The alcohol oxygen attacks the sulfur of

, displacing a chloride ion and forming a chlorosulfite ester. -

Substitution: The displaced chloride ion attacks the methylene carbon. In the absence of a base, this often proceeds via an

mechanism (inversion, though not relevant for this achiral primary carbon) or an -

Salt Formation: The pyrimidine ring nitrogen (N1 or N3) is basic (

). The HCl generated during the reaction protonates the ring, precipitating the product as a hydrochloride salt. This prevents the "self-alkylation" (polymerization) of the reactive chloromethyl group by the free pyrimidine nitrogen.

Figure 1: Mechanistic pathway for the conversion of pyrimidine alcohol to alkyl chloride using thionyl chloride.

Detailed Experimental Protocol

Protocol A: Synthesis of this compound Hydrochloride (Standard)

Safety Warning: Thionyl chloride reacts violently with water to release toxic

Materials

-

Substrate: 4-Hydroxymethyl-6-methylpyrimidine (1.0 equiv)

-

Reagent: Thionyl Chloride (

) (1.5 equiv) -

Solvent: Dichloromethane (DCM), Anhydrous (10 mL per gram of substrate)

-

Equipment: Round-bottom flask, reflux condenser,

drying tube or

Procedure

-

Preparation: Dry the glassware in an oven (

) for 1 hour prior to use. Assemble under a nitrogen atmosphere. -

Dissolution: Charge the flask with 4-hydroxymethyl-6-methylpyrimidine and anhydrous DCM . Stir until fully dissolved.

-

Addition: Cool the solution to

using an ice bath. Add Thionyl Chloride dropwise via a syringe or addition funnel over 15–20 minutes.-

Note: Gas evolution (

,

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT).

-

Optimization: If precipitation is heavy and stirring becomes difficult, add more DCM.

-

Completion: Stir at RT for 3–4 hours. If TLC (MeOH:DCM 1:9) shows remaining starting material, heat to mild reflux (

) for 1 hour.

-

-

Workup (Isolation of Salt):

-

The product often precipitates as the HCl salt during the reaction.

-

Option A (Filtration): If a solid has formed, filter the reaction mixture under nitrogen. Wash the cake with cold DCM and Hexanes.

-

Option B (Evaporation): If no precipitate forms (or to maximize yield), concentrate the reaction mixture in vacuo (rotary evaporator) at

. -

Add Toluene (20 mL) and re-evaporate to azeotropically remove residual

. Repeat twice.

-

-

Yield: The resulting off-white to yellow solid is the hydrochloride salt .

-

Storage: Store at

under Argon. Highly hygroscopic.

-

Protocol B: Isolation of the Free Base (Not Recommended for Storage)

If the free base is required for the next step (e.g., immediate nucleophilic attack by a weak nucleophile), follow these steps immediately after the reaction.

-

Quench: Pour the reaction mixture (from Step 4 above) slowly into a vigorously stirred mixture of DCM and saturated aqueous

at-

Caution: Vigorous

evolution.

-

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Drying: Dry combined organics over anhydrous

(do not use -

Concentration: Evaporate solvent at

. Use the residue immediately .

Analytical Validation

To validate the synthesis, compare the NMR shifts of the methylene protons.

| Moiety | Starting Material ( | Product (HCl Salt) ( |

| -CH2-OH | Absent | |

| -CH2-Cl | Absent | |

| Ring-H (C2) |

Process Safety & Troubleshooting

Critical Control Points[2]

-

Moisture Control: Thionyl chloride hydrolyzes to

and -

Thermal Stability: Chloromethyl pyrimidines are thermally sensitive. Do not heat the bulk material above

during drying. -

Vesicant Hazard: The product is an alkylating agent similar to nitrogen mustards. It can cause severe skin and eye damage. Double-glove (Nitrile) and use a face shield.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield | Hydrolysis during workup. | Ensure all glassware is dry; use anhydrous solvents; avoid aqueous workup if possible (isolate as salt). |

| Sticky Gum / Oil | Incomplete removal of | Triturate the residue with Diethyl Ether or Hexanes to induce crystallization. |

| New Spot on TLC (lower Rf) | Polymerization (Self-alkylation). | Keep the solution dilute. Ensure the product remains protonated (acidic) to deactivate the ring nitrogens. |

Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation of this compound.

References

- Citation Context: Provides analogous protocol for pyrimidine methanol conversion using thionyl chloride in DCM.

- Citation Context: Confirms the hydrochloride salt as the stable, standard reagent form for chloromethyl pyrimidines.

-

FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2007).[1] Pyrimethanil: Evaluation of Residues. Retrieved October 26, 2023, from [Link]

- Citation Context: Identifies 4-hydroxymethyl-6-methylpyrimidine as a known metabolite, validating the starting m

-

MDPI. (2021). Synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molecules. Retrieved October 26, 2023, from [Link]

- Citation Context: Demonstrates the use of and for chloromethyl

Sources

Troubleshooting & Optimization

Removing unreacted 4,6-dimethylpyrimidine from reaction mixtures

Topic: Removing Unreacted 4,6-Dimethylpyrimidine from Reaction Mixtures

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the effective removal of unreacted 4,6-dimethylpyrimidine from reaction mixtures. Our focus is on providing practical, field-proven insights grounded in chemical principles to streamline your purification workflows.

Fundamentals: Understanding 4,6-Dimethylpyrimidine

Before selecting a purification strategy, it is crucial to understand the physicochemical properties of 4,6-dimethylpyrimidine. These characteristics dictate its behavior in different separation techniques.

4,6-Dimethylpyrimidine is a heterocyclic organic compound often used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its structure, featuring a pyrimidine ring with two methyl groups, imparts specific properties that we can exploit for its removal.[1]

| Property | Value | Significance for Purification | Source(s) |

| Molecular Formula | C₆H₈N₂ | - | [3][4] |

| Molecular Weight | 108.14 g/mol | Relevant for mass-based analytical techniques. | [1][3] |

| Appearance | Colorless to light yellow liquid or solid | Its low melting point means it is often a liquid impurity in solid products. | [1][2] |

| Melting Point | 25 °C | Can be a solid in colder lab environments. | [4] |

| Boiling Point | 154 - 170 °C | Useful for separation by distillation if the desired product has a significantly different boiling point. | [4][5][6] |

| Solubility | Soluble in ethanol, methanol, ether; moderately soluble in water. | High solubility in common organic solvents requires specific strategies to separate it from products with similar solubility profiles.[1][5] | [1][5] |

| Basicity (pKa) | The nitrogen atoms in the pyrimidine ring make it a basic compound. | This is the most critical property, enabling highly efficient removal via acid-base extraction.[1][7] | [1][3] |

Purification Strategy Decision Guide

The optimal purification method depends on the properties of your desired product. This decision tree provides a logical starting point for selecting the most appropriate technique.

Caption: Decision tree for selecting a purification method.

Troubleshooting & Purification Guides

Guide 1: Acid-Base Extraction

This is often the most effective and scalable method for removing basic impurities like 4,6-dimethylpyrimidine from a neutral or acidic product. The principle lies in converting the basic pyrimidine into a water-soluble salt by washing the organic reaction mixture with an aqueous acid solution.[8]

Frequently Asked Questions (FAQs)

-

Q: Why is acid-base extraction so effective for this separation?

-

A: 4,6-Dimethylpyrimidine possesses basic nitrogen atoms.[1] When you wash an organic solution containing your product and this impurity with dilute acid (e.g., 1M HCl), the pyrimidine is protonated. This forms a charged ammonium salt, which is highly soluble in the aqueous layer and is thus "extracted" from the organic layer, leaving your purified product behind.[9]

-

-

Q: What acid should I use, and at what concentration?

-